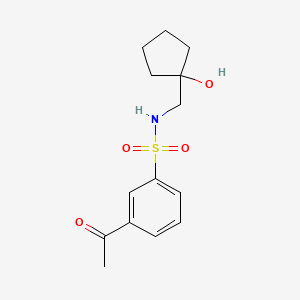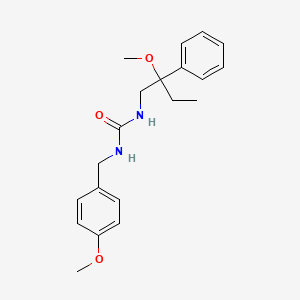
1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea, also known as Compound 26, is a small-molecule inhibitor that targets the protein-protein interaction between MDM2 and p53. This interaction is crucial for the degradation of p53, a tumor suppressor protein, and is often dysregulated in cancer cells. Compound 26 has shown promising results in preclinical studies as a potential cancer therapeutic.
Applications De Recherche Scientifique
Drug Synthesis and Pharmacokinetics
- A study focused on the synthesis of deuterium-labeled AR-A014418, a compound with a structure related to "1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea," highlighting its potential as a drug with activities against cancer, nociceptive pain, and neurodegenerative disorders. The synthesis aimed at creating a labeled version for LC–MS analysis in drug absorption and distribution studies, showcasing the compound's relevance in pharmacokinetics research (Liang, Wang, Yan, & Wang, 2020).
Chemical Synthesis and Characterization
- Research on substituted phenyl urea and thiourea silatranes, including synthesis and characterization, explored their anion recognition properties through photophysical and theoretical studies. This research demonstrates the chemical versatility of urea derivatives in creating functional materials (Singh et al., 2016).
Biological Activity and Molecular Interactions
- Another study synthesized tetrahydropyrimidine-5-carboxylates, a group including cyclic urea derivatives, to test their metal chelating effects and inhibition profiles against key enzymes such as acetylcholinesterase and carbonic anhydrase. This demonstrates the biological activity and potential therapeutic applications of urea derivatives (Sujayev et al., 2016).
Propriétés
IUPAC Name |
1-(2-methoxy-2-phenylbutyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-4-20(25-3,17-8-6-5-7-9-17)15-22-19(23)21-14-16-10-12-18(24-2)13-11-16/h5-13H,4,14-15H2,1-3H3,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNQEAGMFLHVSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2379283.png)
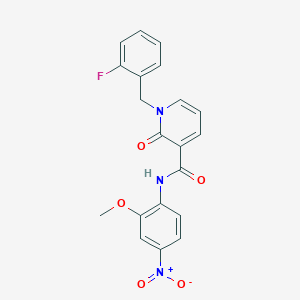
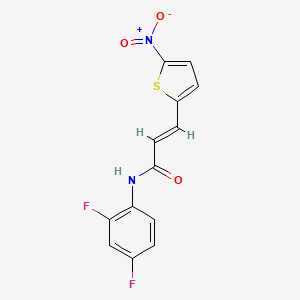
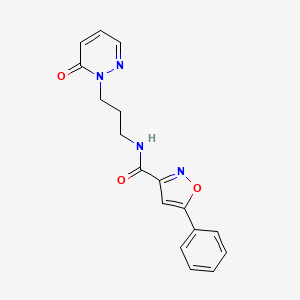
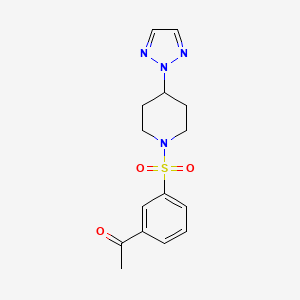
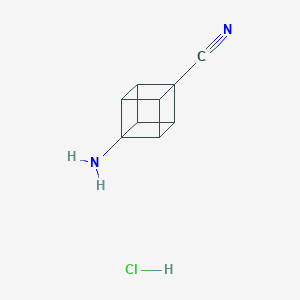
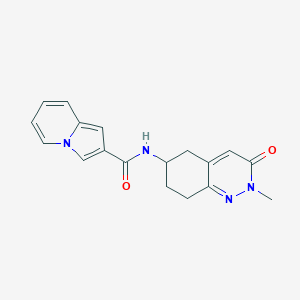
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)
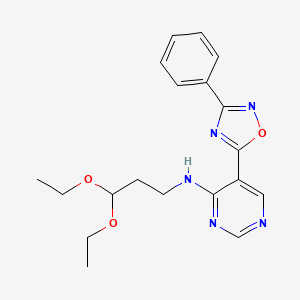
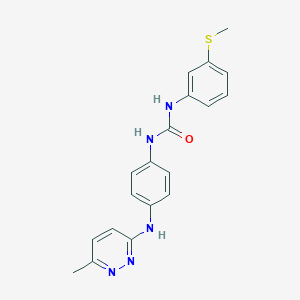
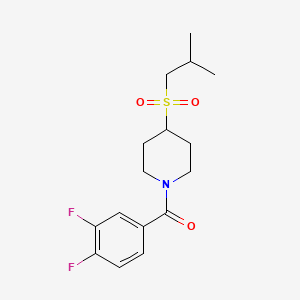
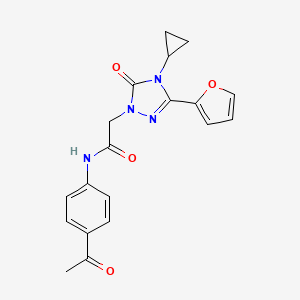
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2379305.png)
